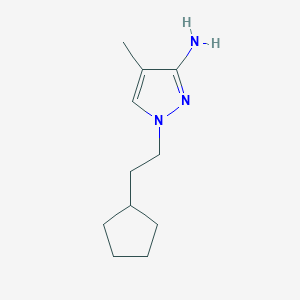
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopentyl group attached to an ethyl chain, which is further connected to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Cyclopentylethyl Intermediate: The initial step involves the preparation of the cyclopentylethyl intermediate. This can be achieved by reacting cyclopentyl bromide with ethylamine under basic conditions to form 2-cyclopentylethylamine.
Formation of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be done by reacting 2-cyclopentylethylamine with 4-methyl-1H-pyrazole-3-carboxylic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazole: Similar structure but lacks the amine group.
4-Methyl-1H-pyrazol-3-amine: Similar structure but lacks the cyclopentylethyl group.
1-(2-Cyclopentylethyl)-1H-pyrazol-3-amine: Similar structure but lacks the methyl group.
Uniqueness
1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine is unique due to the presence of both the cyclopentylethyl and methyl groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C11H19N3 |
|---|---|
分子量 |
193.29 g/mol |
IUPAC名 |
1-(2-cyclopentylethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-9-8-14(13-11(9)12)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H2,12,13) |
InChIキー |
BSZDLJGVTKFADN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1N)CCC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


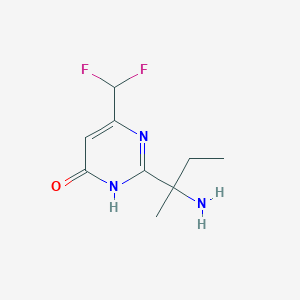
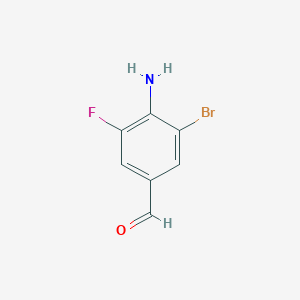
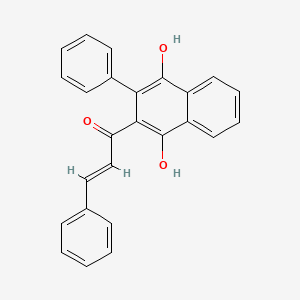
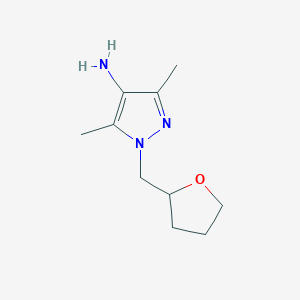
![3-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13077188.png)
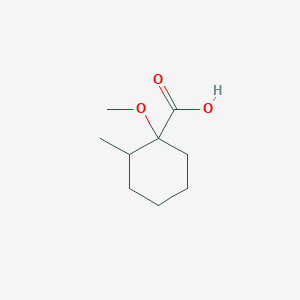
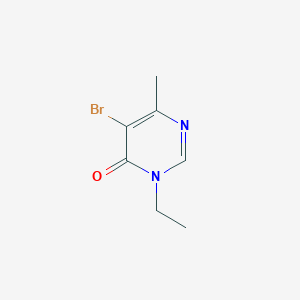
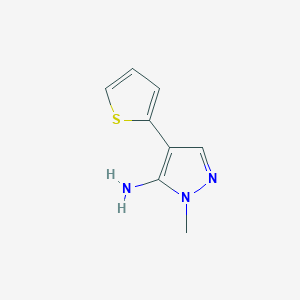
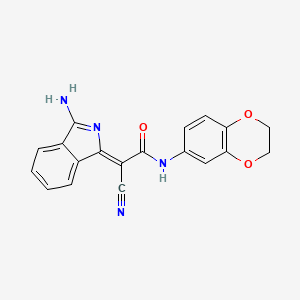
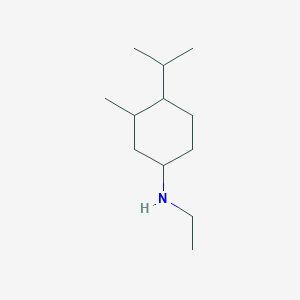
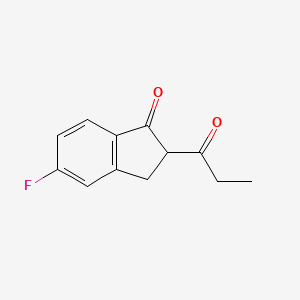
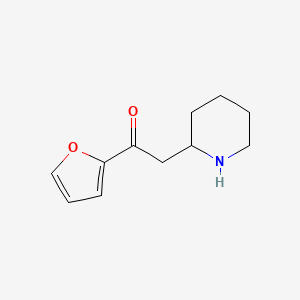

![1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13077229.png)
